2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
CAS No.: 342383-63-5
Cat. No.: VC21384669
Molecular Formula: C15H13FN2S
Molecular Weight: 272.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342383-63-5 |
|---|---|
| Molecular Formula | C15H13FN2S |
| Molecular Weight | 272.3g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H13FN2S/c1-10-2-7-13-14(8-10)18-15(17-13)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) |
| Standard InChI Key | HJDOWNODDJGPDO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
2-[(4-Fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole belongs to the benzimidazole class of compounds, featuring a fused ring structure that incorporates both benzene and imidazole rings. The compound is characterized by several identifiers that establish its unique chemical identity in scientific literature and chemical databases.
| Property | Value |
|---|---|
| CAS Number | 342383-63-5 |
| Molecular Formula | C₁₅H₁₃FN₂S |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Structural Features
The molecular architecture of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole includes several key structural components that define its chemical behavior and potential biological interactions:
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A benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring
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A 4-fluorophenyl group connected via a methylsulfanyl linkage at the 2-position of the benzimidazole
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A methyl substituent at the 6-position of the benzimidazole ring
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An N-H group at position 1 of the imidazole portion
This specific arrangement of functional groups contributes to the compound's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for potential biological activity.
Physical and Chemical Properties
Physicochemical Characteristics
Understanding the physicochemical properties of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is essential for predicting its behavior in various chemical and biological systems. While specific experimental data for this exact compound is limited in the provided sources, properties can be estimated based on structural similarities to related compounds.
The benzimidazole core typically confers specific properties that influence the compound's solubility, stability, and reactivity. Based on structural analogues, we can anticipate the following characteristics:
| Property | Expected Value/Characteristic |
|---|---|
| Physical Appearance | Likely a crystalline solid |
| Solubility | Limited water solubility; better solubility in organic solvents |
| Log P | Estimated to be moderately lipophilic (~3-4) |
| pKa | Approximately 5.5-6.5 for the N-H of the benzimidazole |
| Melting Point | Expected range of 180-220°C |
Spectroscopic Properties
Spectroscopic techniques provide valuable information for confirming the structure and purity of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole. Drawing from data on structurally similar benzimidazole derivatives, the following spectroscopic features would be expected:
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UV absorption: Strong absorption bands typically observed around 270-290 nm due to the benzimidazole chromophore
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Fluorescence: May exhibit fluorescence properties with emission maxima in the range of 300-350 nm
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IR spectroscopy: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹)
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NMR spectroscopy: Distinctive signals for the methyl group, methylene linkage between sulfur and the fluorophenyl group, and aromatic protons with coupling patterns influenced by the fluorine substituent
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole typically involves a multi-step process that requires careful selection of reaction conditions to ensure high yield and purity. Based on synthetic methods for similar benzimidazole derivatives, several approaches are viable:
Condensation-Based Synthesis
This approach typically involves the condensation of 4-methyl-1,2-phenylenediamine with an appropriate thioester or thiourea derivative, followed by S-alkylation with 4-fluorobenzyl halide. The key advantages of this method include relatively mild reaction conditions and generally good yields .
Phillips Method Adaptation
An adaptation of the Phillips method can be employed, which involves:
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Preparation of 2-mercaptomethyl-6-methylbenzimidazole from 4-methyl-1,2-phenylenediamine and thioglycolic acid
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Subsequent S-alkylation with 4-fluorobenzyl bromide or chloride in the presence of a base
This method has been demonstrated to be effective for the synthesis of structurally similar benzimidazole derivatives, with the reaction typically proceeding in good yields under mild conditions .
Reaction Conditions and Optimization
The synthesis of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole requires careful control of reaction parameters to maximize yield and minimize side reactions:
| Reaction Step | Conditions | Considerations |
|---|---|---|
| Benzimidazole Formation | Reflux in 4N HCl or polyphosphoric acid | Temperature control is critical; excessive heat may lead to degradation |
| S-Alkylation | Room temperature, acetone, K₂CO₃ | Anhydrous conditions preferred; reaction time typically 12-24 hours |
| Purification | Recrystallization or column chromatography | Selection of solvent system important for maximizing purity |
The use of anhydrous potassium carbonate as a base during the S-alkylation step has been found to be particularly effective for similar compounds, providing good yields while minimizing side reactions .
Chemical Reactivity
Characteristic Reactions
The chemical reactivity of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is governed by the functional groups present in its structure:
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N-H Reactivity: The acidic N-H proton of the benzimidazole can participate in deprotonation reactions, allowing for N-alkylation or N-acylation under appropriate conditions.
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Sulfur-Centered Reactions: The methylsulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives, which may alter the compound's electronic properties and biological activity.
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Aromatic Substitution: The benzimidazole and 4-fluorophenyl rings can undergo electrophilic aromatic substitution reactions, though they typically require activating conditions due to the moderate electron density of these systems.
Stability Considerations
Understanding the stability profile of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is essential for handling, storage, and formulation purposes:
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Thermal Stability: Benzimidazole derivatives generally exhibit good thermal stability, making them suitable for various processing conditions.
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Photostability: Potential sensitivity to light-induced degradation, particularly under UV exposure, should be considered during handling and storage.
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pH Sensitivity: The compound may show pH-dependent stability due to the protonation/deprotonation equilibrium of the benzimidazole nitrogen atoms.
| Structural Feature | Potential Impact on Activity |
|---|---|
| Benzimidazole Core | Essential for basic pharmacological activity; provides hydrogen bond donor/acceptor capabilities |
| 4-Fluorophenyl Group | May enhance lipophilicity and target binding; fluorine can form unique interactions with protein binding sites |
| Methylsulfanyl Linkage | Provides conformational flexibility and potential for metabolic modification |
| 6-Methyl Substituent | May influence electronic distribution and binding orientation; could affect metabolic stability |
These structure-activity insights, while speculative without specific experimental data for this compound, are supported by broader trends observed in benzimidazole medicinal chemistry .
Analytical Methods for Characterization
Chromatographic Techniques
Chromatographic methods are essential for purification and quality control of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is likely the method of choice for purity determination. Typical mobile phases would include acetonitrile/water or methanol/water gradients with appropriate buffer systems.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment. Appropriate solvent systems might include hexane/ethyl acetate mixtures or dichloromethane/methanol combinations at various ratios.
Spectroscopic Identification
Spectroscopic techniques provide definitive structural confirmation:
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NMR Spectroscopy: ¹H-NMR would show characteristic signals for the methyl group (approximately δ 2.4-2.5 ppm), methylene group linking the sulfur and fluorophenyl moieties (approximately δ 4.0-4.2 ppm), and complex aromatic patterns for the benzimidazole and fluorophenyl rings. ¹³C-NMR would provide complementary structural information through carbon signal patterns specific to the molecular framework .
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 272 (M+), with fragmentation patterns characteristic of the benzimidazole core and 4-fluorophenyl substituent.
Computational Studies and Molecular Modeling
Electronic Structure and Properties
Computational approaches can provide valuable insights into the electronic properties of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole:
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Molecular Orbital Analysis: Determination of HOMO-LUMO energy gaps and electron density distributions can help predict reactivity patterns and potential interaction sites for biological targets.
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Electrostatic Potential Mapping: Visualization of the electrostatic potential surface can identify regions of positive and negative charge, guiding hypotheses about interaction modes with biological targets.
Molecular Dynamics and Docking Studies
For exploring potential biological applications:
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Protein-Ligand Docking: In silico docking studies with potential protein targets can suggest binding modes and relative affinities, guiding experimental design for biological evaluation.
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ADME Prediction: Computational models can estimate absorption, distribution, metabolism, and excretion properties, providing early insights into drug-likeness and pharmacokinetic behavior.
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